alangionoside A
Description
Alangionoside A is a naturally occurring megastigmane glucoside, a class of compounds characterized by a 13-membered carbocyclic skeleton (megastigmane) conjugated with sugar moieties. It has been isolated from plant species such as Elaeocarpus japonicus and Breynia rostrata . Structurally, megastigmane glucosides like this compound typically feature hydroxyl groups and glycosylation at specific positions, contributing to their bioactivity and solubility.
Properties
Molecular Formula |
C19H34O8 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(E,2R)-4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]but-3-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H34O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-6,10-17,20-25H,7-9H2,1-4H3/b6-5+/t10-,11-,12+,13-,14-,15+,16-,17-,19-/m1/s1 |
InChI Key |
MRPDHXXPDCVBPQ-QEKTYAEASA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CC([C@]1(/C=C/[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C)O |
Canonical SMILES |
CC1CC(CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alangionoside A typically involves the extraction from natural sources such as the leaves of Alangium premnifolium. The process includes solvent extraction followed by chromatographic separation to isolate the compound. Specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature, indicating that its preparation is primarily reliant on natural extraction methods .
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings. This includes the use of organic solvents for extraction and various chromatographic techniques for purification. The scalability of these methods would depend on the availability of the natural source and the efficiency of the extraction process .
Chemical Reactions Analysis
Types of Reactions
Alangionoside A, being a glycoside, can undergo several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions can break the glycosidic bond, yielding the aglycone and sugar moieties.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize the ionol moiety.
Glycosylation: Glycosylation reactions can be used to attach different sugar moieties to the aglycone.
Major Products
The major products formed from these reactions include the aglycone ionol and various sugar derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a reference compound in the study of glycosides and their properties.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Could be used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of alangionoside A involves its interaction with various molecular targets. As a glycoside, it can modulate biological pathways by interacting with enzymes and receptors. The specific pathways and molecular targets are still under investigation, but its antioxidant and anti-inflammatory activities suggest involvement in oxidative stress and inflammatory response pathways .
Comparison with Similar Compounds
Key Characteristics:
- Source : Primarily identified in leaves of Elaeocarpus japonicus and Breynia rostrata .
- Structure: Comprises a megastigmane aglycone linked to a β-D-glucopyranoside group. Exact structural details (e.g., hydroxylation sites) require further elucidation but are inferred from spectroscopic data (NMR, MS) .
- Bioactivity : Demonstrates significant antioxidant activity, with an IC50 of 1.23 μM in the DPPH radical-scavenging assay, comparable to vitamin C .
Megastigmane glucosides exhibit structural diversity due to variations in aglycone substitution patterns and glycosylation sites. Below is a detailed comparison of alangionoside A with structurally and functionally related compounds.
Structural Analogues
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Observations:
- Antioxidant Activity: this compound and D show comparable potency, suggesting hydroxylation patterns critically influence radical-scavenging efficacy .
- Insecticidal Activity: Alangionoside C’s activity highlights the role of glycosylation at C-3 and C-9 in enhancing toxicity to pests .
- Side Effects: Alangionoside J’s association with sex hormone pathways underscores structural nuances that may lead to off-target effects .
Functional Analogues
Table 2: Functional Comparison with Non-Megastigmane Glucosides
Key Observations:
- Antioxidant Efficiency: Non-megastigmane compounds like chlorogenic acid outperform this compound, likely due to phenolic hydroxyl groups .
- Diverse Mechanisms: Flavonoids (e.g., luteolin) exhibit anti-inflammatory activity, a niche less explored in megastigmane glucosides .
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